molecular formula C16H12N2O4 B8397523 2-Benzyl-6-nitro-4H-isoquinoline-1,3-dione CAS No. 208589-94-0

2-Benzyl-6-nitro-4H-isoquinoline-1,3-dione

Cat. No. B8397523
Key on ui cas rn: 208589-94-0
M. Wt: 296.28 g/mol
InChI Key: FDVCTINDKIGNPC-UHFFFAOYSA-N
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Patent
US06121283

Procedure details

To a suspension of sodium borohydride (2.13 g, 56.2 mmole) in THF (56 mL) at 0° C. was added boron trifluoride etherate (9 mL, 73 mmole) dropwise. After stirring the contents for 1 hr., dione (16) (5.0 g, 16.9 mmole) in THF (150 mL) was added at 0° C. over a period of 1.5 hr. The contents were warmed to 25° C. for 30 min. and then refluxed for 16 hr. The completed reaction was cooled to 0° C. and cautiously quenched with aqueous 1N sodium hydroxide (75 mL, 75 mmole) while maintaining the temperature at approximately 9° C. The quenched reaction was stirred for 30 min. at 0° C., 1 hr. at 25° C., 50° C. for 18 hrs. and then cooled to 20° C. The solvents were removed under vacuum, ethyl acetate (100 mL) was added and the layers separated. The organic layer was washed with brine, treated with sodium sulfate and the solvents removed under vacuum to afford 4.73 g of a light brown oil which was of sufficient purity to employ in the next step.
Quantity
2.13 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].B(F)(F)F.CCOCC.[CH2:12]([N:19]1[C:28](=O)[CH2:27][C:26]2[C:21](=[CH:22][CH:23]=[C:24]([N+:30]([O-:32])=[O:31])[CH:25]=2)[C:20]1=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[OH-].[Na+]>C1COCC1>[CH2:12]([N:19]1[CH2:28][CH2:27][C:26]2[C:21](=[CH:22][CH:23]=[C:24]([N+:30]([O-:32])=[O:31])[CH:25]=2)[CH2:20]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
2.13 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
56 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C2=CC=C(C=C2CC1=O)[N+](=O)[O-])=O
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
75 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring the contents for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 16 hr
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The completed reaction
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at approximately 9° C
CUSTOM
Type
CUSTOM
Details
The quenched reaction
STIRRING
Type
STIRRING
Details
was stirred for 30 min. at 0° C., 1 hr
Duration
1 h
WAIT
Type
WAIT
Details
at 25° C., 50° C. for 18 hrs
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
and then cooled to 20° C
CUSTOM
Type
CUSTOM
Details
The solvents were removed under vacuum, ethyl acetate (100 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The organic layer was washed with brine
ADDITION
Type
ADDITION
Details
treated with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents removed under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2=CC=C(C=C2CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.73 g
YIELD: CALCULATEDPERCENTYIELD 104.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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